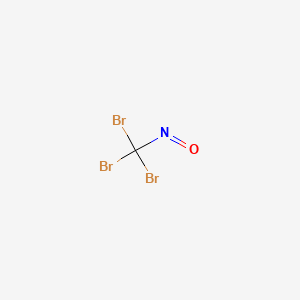

Methane, tribromonitroso-

Description

Contextualization within Halogenated Nitroso Compounds

Halogenated nitroso compounds are a class of organic molecules where one or more halogen atoms are attached to a carbon atom that is also bonded to a nitroso group. rsc.orghw.ac.uk These compounds are known for their versatile reactivity, often serving as key intermediates in organic synthesis. acs.org The presence of electronegative halogen atoms significantly influences the electronic properties and stability of the nitroso group, often making the C-N bond susceptible to cleavage. rsc.orghw.ac.uk

Tribromonitrosomethane is a prime example of a polyhalogenated C-nitroso compound. The three bromine atoms, being highly electronegative, create a strong electron-withdrawing effect on the central carbon atom. ontosight.ai This electronic pull enhances the reactivity of the molecule, making it a subject of interest in studies of reaction mechanisms and as a potential precursor for the synthesis of other complex organic structures. ontosight.ai Research into halogenated nitroso compounds has explored their synthesis, physicochemical properties, and utility as spin-trapping agents for radical species. researchgate.net The study of compounds like tribromonitrosomethane contributes to a deeper understanding of the fundamental principles governing the behavior of this entire class of molecules.

Historical Trajectories and Modern Research Directions in Tribromonitrosomethane Chemistry

The history of tribromonitrosomethane is rooted in early 20th-century organic synthesis. Initial preparations involved the reaction of bromoform (B151600) (tribromomethane) with nitrosating agents. ontosight.aiarchive.orgscribd.comarchive.orgarchive.org Early reports describe it as a dark blue liquid with a distinctive, unpleasant odor, and note its decomposition at temperatures above 50°C. archive.orgscribd.comarchive.orgarchive.org These foundational studies laid the groundwork for understanding its basic chemical behavior and handling.

Modern research has shifted towards a more nuanced exploration of tribromonitrosomethane's properties and applications. Spectroscopic studies, particularly using He(I) and He(II) photoelectron spectroscopy, have been employed to investigate the electronic structure and ionization energies of tribromonitrosomethane and related halogenated nitrosomethanes. researchgate.net These advanced analytical techniques provide insights into the molecular orbital interactions and the breakdown of Koopmans' theorem in these systems. researchgate.net

Furthermore, tribromonitrosomethane continues to be a molecule of interest in the synthesis of novel compounds. For instance, it has been noted in the context of the preparation of dibromoformaldoxime, a reactive intermediate used in the synthesis of 3-bromoisoxazolines. acs.org The compound's reactivity also makes it a subject in theoretical studies of photoionization and electronic spectra of nitroso compounds, contributing to a more comprehensive understanding of their photochemical behavior. researchgate.net

Chemical and Physical Properties of Tribromonitrosomethane

| Property | Value | Reference |

| Molecular Formula | CBr₃NO | nist.gov |

| Molecular Weight | 281.729 g/mol | nist.gov |

| Appearance | Dark blue liquid | archive.orgscribd.comarchive.orgarchive.org |

| Odor | Unpleasant | archive.orgscribd.comarchive.orgarchive.org |

| Boiling Point | 36-38 °C at 14 mmHg | archive.orgscribd.comarchive.orgarchive.org |

| Decomposition | Decomposes above 50 °C | archive.orgscribd.comarchive.orgarchive.org |

| CAS Registry Number | 68842-05-7 | nist.govepa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tribromo(nitroso)methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3NO/c2-1(3,4)5-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVNAMXJWRIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=O)(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218946 | |

| Record name | Methane, tribromonitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68842-05-7 | |

| Record name | Methane, tribromonitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068842057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tribromonitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tribromonitrosomethane

Classical Preparative Routes

Classical approaches to the synthesis of tribromonitrosomethane have primarily revolved around the direct nitrosation of its precursor, tribromomethane (bromoform), using various nitrosating agents.

Reaction of Tribromomethane with Nitrosating Agents

The direct nitrosation of tribromomethane represents the most straightforward conceptual pathway to tribromonitrosomethane. This reaction typically involves the use of a nitrosating agent capable of generating the nitrosonium ion (NO⁺) or a related electrophilic nitrosyl species.

The most common nitrosating agent employed in organic synthesis is nitrous acid (HNO₂), which is typically generated in situ from the acidification of a nitrite salt, such as sodium nitrite (NaNO₂). The reaction mechanism is thought to proceed via the deprotonation of tribromomethane by a base to form the tribromomethanide anion (CBr₃⁻), which then acts as a nucleophile, attacking the electrophilic nitrosating species.

Table 1: Nitrosating Agents for C-H Bond Functionalization

| Nitrosating Agent | Precursors | Typical Conditions |

|---|---|---|

| Nitrous Acid | Sodium Nitrite, Acid (e.g., HCl, H₂SO₄) | Aqueous, low temperature |

| Nitrosyl Chloride | - | Gaseous or in organic solvent |

This table provides an overview of common nitrosating agents that could theoretically be applied to the synthesis of tribromonitrosomethane.

Detailed research findings on the direct nitrosation of tribromomethane are scarce in readily available literature, suggesting that this transformation may be challenging. The low acidity of the C-H bond in bromoform (B151600) and the potential for side reactions, such as the formation of dihalocarbenes under basic conditions, can complicate the synthesis and lead to low yields.

Hypobromite and Acetate-Mediated Syntheses

Alternative classical routes that have been explored for the synthesis of related compounds involve the use of hypobromite and acetate. While specific examples for tribromonitrosomethane are not well-documented, the principles of these methods can be extrapolated.

A hypobromite-mediated synthesis would likely involve the reaction of a suitable precursor with a hypobromite salt. However, the direct application to form a C-N bond in this context is not a standard transformation.

Acetate-mediated reactions in organic synthesis often serve various roles, including acting as a base or a nucleophile. In the context of tribromonitrosomethane synthesis, acetate could potentially be used to facilitate the formation of the tribromomethanide anion under specific conditions, although this approach is less common than the use of stronger bases.

Contemporary Synthetic Approaches and Process Optimization

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and safer reaction methodologies. For a potentially reactive and thermally sensitive compound like tribromonitrosomethane, contemporary approaches such as continuous flow synthesis and rigorous process optimization are highly relevant.

Continuous Flow Synthesis Techniques for Related Dihaloformaldoximes

While specific continuous flow methodologies for tribromonitrosomethane are not reported, the synthesis of structurally related dihaloformaldoximes has been successfully achieved using this technology. Continuous flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates.

These systems typically involve the pumping of reagent streams through a heated or cooled microreactor, where mixing and reaction occur. The small reactor volume minimizes the amount of hazardous material present at any given time, thereby enhancing safety. For a reaction like the nitrosation of tribromomethane, a continuous flow setup could potentially allow for the use of more reactive nitrosating agents or more extreme reaction conditions that would be unsafe in a batch reactor.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, ensuring uniform mixing |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

This interactive table highlights the key differences and advantages of continuous flow synthesis, which could be beneficial for the preparation of tribromonitrosomethane.

Controlled Reaction Conditions for Enhanced Selectivity and Yield

Regardless of the synthetic method employed, the control of reaction conditions is paramount for maximizing the yield and selectivity of tribromonitrosomethane. Key parameters that require careful optimization include:

Temperature: Nitrosation reactions are often exothermic and the products can be thermally labile. Low temperatures are typically favored to minimize decomposition and side reactions.

Solvent: The choice of solvent can significantly influence the solubility of reagents and the stability of intermediates.

Stoichiometry: Precise control over the molar ratios of the reactants is crucial to prevent the formation of byproducts.

pH: In the case of in situ generation of nitrous acid, the pH of the reaction medium must be carefully controlled to ensure an optimal concentration of the active nitrosating species.

Systematic optimization of these parameters, potentially aided by Design of Experiments (DoE) methodologies, would be essential for developing a robust and efficient synthesis of tribromonitrosomethane.

Molecular Structure and Electronic Properties of Tribromonitrosomethane

Theoretical Investigations of Electronic Structure

The electronic structure of tribromonitrosomethane has been a subject of theoretical studies employing various quantum chemical methods. These investigations provide insights into the bonding, orbital energies, and electronic transitions within the molecule.

Quantum Chemical Calculations (Ab Initio, DFT, Multiconfigurational Methods)

Ab initio and Density Functional Theory (DFT) calculations have been utilized to study the electronic properties of nitrosomethanes. researchgate.netresearchgate.net For instance, ab initio Self-Consistent Field with Configuration Interaction (SCF-CI) calculations have been performed for nitrosomethane (B1211736) and its halogenated derivatives to aid in the assignment of their photoelectron spectra. rsc.orgox.ac.ukrsc.org These methods are crucial for understanding the electronic transitions and have been applied to related molecules like nitrosyl chloride and trichloronitrosomethane. researchgate.net

Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), are particularly important for describing excited states and situations where electron correlation is significant. ethernet.edu.etumn.eduesqc.orgwikipedia.org These methods are necessary because simpler models like Hartree-Fock can be inadequate for describing molecules with low-lying excited states or bond-breaking phenomena. wikipedia.org For nitroso compounds, multiconfigurational treatments have been shown to be essential for accurately interpreting spectral features that cannot be explained by a one-particle model of ionization. researchgate.net

Analysis of Molecular Orbitals and Electron Propagator Theory

Molecular Orbital (MO) theory provides a framework for understanding the arrangement and energies of electrons in molecules. libretexts.orgchadsprep.com In tribromonitrosomethane, the interaction between the tribromomethyl group and the nitroso group influences the molecular orbital energy levels. ontosight.ai

Electron Propagator Theory (EPT) is a powerful method for the direct calculation of ionization potentials and electron affinities. digitellinc.comauburn.eduugent.begaussian.com EPT, along with methods like the Outer Valence Green's Function (OVGF), has been successfully applied to determine the valence electron binding energies of various molecules. auburn.edu For complex systems, EPT can provide accurate predictions of vertical transition energies. auburn.edu

Relativistic Corrections in Electronic Structure Determination

For molecules containing heavy atoms like bromine, relativistic effects can be significant and may need to be included in electronic structure calculations to achieve high accuracy. researchgate.net Relativistic corrections, often treated using methods like the leading-order Breit-Pauli perturbation theory, can influence properties such as nuclear magnetic resonance shielding constants. researchgate.net While not explicitly detailed for tribromonitrosomethane in the provided search results, the presence of three bromine atoms suggests that relativistic effects could play a role in its electronic properties.

Valence Ionization and Photoelectron Spectra Analysis

Photoelectron Spectroscopy (PES) is an experimental technique that measures the energies of electrons ejected from a molecule upon irradiation, providing direct information about the energies of molecular orbitals. ntu.edu.twpnnl.govkhanacademy.orglibretexts.org

He(I) and He(II) Photoelectron Spectroscopy

He(I) and He(II) photoelectron spectra have been recorded for tribromonitrosomethane. researchgate.netrsc.orgox.ac.uk This technique allows for the probing of valence electron energy levels. ntu.edu.tw The spectra of tribromonitrosomethane have been analyzed and assigned by comparison with related perhalogenonitrosomethanes and through the aid of theoretical calculations. rsc.orgrsc.org

Determination of Ionization Sequences and Lone-Pair Splittings

The analysis of the photoelectron spectra of tribromonitrosomethane and related compounds has established the ionization sequence to be n_− < n_+ < π(NO). researchgate.netrsc.orgrsc.org This ordering implies a breakdown of Koopmans' theorem, which approximates ionization energies as the negative of the orbital energies. researchgate.netntu.edu.tw

A significant finding from the photoelectron spectra is the determination of the lone-pair splittings (n_+/n_−) for the nitroso group, which vary from 2.8 to 6.0 eV in a series of perhalogenonitrosomethanes. researchgate.netresearchgate.netrsc.org The lone pairs refer to pairs of valence electrons that are not involved in bonding. wikipedia.org The characteristic ionization energies associated with the nitroso group show a good correlation with the electronegativity of the substituent. rsc.orgrsc.org For trihalogenonitrosomethanes, the halogen lone-pair ionizations have also been assigned by comparing them with related molecules. rsc.orgrsc.org

| Compound Series | Ionization Sequence | Lone-Pair Splitting (eV) |

| Perhalogenonitrosomethanes | n− < n_+ < π(NO) | 2.8 - 6.0 |

Structural Elucidation via Advanced Computational Models

The transient and reactive nature of tribromonitrosomethane (CBr₃NO) makes its experimental characterization challenging. Consequently, advanced computational models have become indispensable tools for elucidating its molecular structure and understanding its electronic properties. kit.edu Quantum mechanical methods, particularly ab initio calculations and Density Functional Theory (DFT), provide deep insights into the molecule's geometry, orbital energies, and reactivity. jstar-research.comwikipedia.org

Computational chemistry offers a powerful lens to predict molecular properties and reaction dynamics where experimental data is scarce. jstar-research.com For complex molecules like tribromonitrosomethane, these models can calculate three-dimensional geometries, electronic charge distributions, and spectroscopic properties. jstar-research.comnih.gov

Ab initio and DFT methods have been employed to study a range of halosubstituted nitrosomethanes, including CBr₃NO. ox.ac.ukresearchgate.net These studies are crucial for interpreting experimental data, such as He(I) and He(II) photoelectron spectra, which provide information about the molecule's valence ionizations. ox.ac.ukresearchgate.net For instance, computational assignments for trifluoro-, trichloro-, and tribromonitrosomethane have established the ionization sequence n- < n+ < π(NO). ox.ac.ukresearchgate.net This indicates a breakdown of Koopmans' approximation, a common finding in such molecules where electron correlation effects are significant. researchgate.net The energy split between the n+ and n- lone-pair orbitals has been determined to be substantial, varying from 2.8 to 6.0 eV across different nitrosomethanes. researchgate.net

Quantum-mechanical computations reveal critical details about the electronic structure of polybrominated molecules like CBr₃NO. acs.org The lowest unoccupied molecular orbital (LUMO) in these compounds, despite the presence of electron-withdrawing groups, is predominantly delocalized over the bromine-containing fragment. acs.org The injection of an electron into this antibonding LUMO leads to a barrierless dissociation of the C–Br bond. acs.org This characteristic is fundamental to understanding the role of tribromonitrosomethane as an electrophile and a halogen-bond donor. nih.govacs.org The strength of this halogen bonding is influenced by the electron-withdrawing nature of the rest of the molecule, which makes the σ-hole on the bromine atom more positive and enhances the interaction with electron donors. acs.org

DFT methods are widely used to describe such halogen-bonded complexes and to calculate the distribution of electron density through analyses like Natural Bond Order (NBO). acs.org These calculations have provided evidence for charge-transfer interactions in complexes involving brominated electrophiles. nih.govacs.org

The table below summarizes key electronic properties and computational findings for tribromonitrosomethane and related compounds based on various computational studies.

| Property | Computational Method | Finding | Reference |

| Ionization Sequence | Ab initio SCF-CI | The ionization sequence is n- < n+ < π(NO), showing a breakdown of Koopmans' approximation. | ox.ac.ukresearchgate.net |

| LUMO Character | Quantum-mechanical computations | The LUMO is primarily delocalized over the CBr₃ fragment and has C-Br antibonding character. | acs.org |

| Electron Injection | Quantum-mechanical computations | Electron injection into the LUMO results in barrierless dissociation of a C-Br bond. | acs.org |

| Halogen Bonding | Computational Analysis | Acts as a halogen bond (XB) donor, forming complexes with anions. The interaction involves charge-transfer components. | nih.govmdpi.com |

| Vibrational Spectra | Infrared Spectroscopy and assignments | The gas-phase infrared spectrum has been examined, with assignments suggested for observed fundamental vibrations in the 1000-500 cm⁻¹ region. | researchgate.net |

Further computational studies using DFT with specific functionals, such as PBE0, have been successful in predicting the electronic transitions (e.g., n → π*) in various nitroso compounds, achieving excellent agreement with experimental data. researchgate.net Such accurate predictions are vital for interpreting visible spectra and understanding the photochemical behavior of these molecules. researchgate.net The integration of computational models, from ab initio methods to DFT, provides a comprehensive framework for the structural and electronic characterization of tribromonitrosomethane. arxiv.orgarxiv.org

Spectroscopic Characterization of Tribromonitrosomethane

Photoelectron Spectroscopy for Electronic States

Photoelectron spectroscopy (PES) is an experimental technique used to measure the ionization energies of molecules, providing direct information about the energies of molecular orbitals. Studies using both He(I) and He(II) photoelectron spectroscopy have been conducted on tribromonitrosomethane and related perhalogenonitrosomethanes.

The analysis of the photoelectron spectrum of tribromonitrosomethane reveals the ionization sequence of its valence orbitals. For this class of compounds, the established ionization sequence is n− < n+ < π(NO). This indicates that the highest occupied molecular orbital (HOMO) is the antibonding combination of the nitrogen and oxygen lone pairs (n-), followed by the bonding combination (n+), and then the π bonding orbital of the nitroso group. The energy separation, or splitting, between the n+ and n- lone-pair orbitals has been determined to vary significantly with halogen substitution, reflecting the influence of the substituent's electronegativity on the electronic structure of the nitroso group. In addition to the orbitals associated with the nitroso group, the spectra also show ionizations from the halogen lone-pair orbitals, which are assigned by comparison with related trihalogenated molecules.

| Compound | n- | n+ | π(NO) | Halogen Lone Pairs |

|---|---|---|---|---|

| Trifluoronitrosomethane | 10.70 | 16.7 | 17.4 | 15.4 (F) |

| Trichloronitrosomethane | 10.15 | 14.4 | 15.75 | 12.1, 12.6 (Cl) |

| Tribromonitrosomethane | 9.90 | 13.7 | 15.2 | 11.2, 11.7 (Br) |

Vibrational and Rotational Spectroscopy Applications

Vibrational and rotational spectroscopy techniques, such as infrared (IR), Raman, and microwave spectroscopy, are fundamental tools for determining the structure and dynamics of molecules in the gas phase. These methods probe the quantized vibrational and rotational energy levels of a molecule.

For tribromonitrosomethane, these spectroscopic applications would provide detailed structural information:

Vibrational Spectroscopy (IR and Raman): These techniques are used to identify the characteristic vibrational frequencies of the chemical bonds within the molecule. The IR and Raman spectra of CBr3NO would exhibit distinct peaks corresponding to the stretching and bending modes of the C-Br, C-N, and N=O bonds. Analyzing these frequencies allows for the determination of bond strengths and provides a vibrational "fingerprint" for the molecule.

Rotational Spectroscopy (Microwave): This high-resolution technique measures the transition energies between quantized rotational states. For a gas-phase sample of CBr3NO, rotational spectroscopy could be used to precisely determine the molecule's moments of inertia. From these values, accurate molecular geometries, including bond lengths and bond angles, can be calculated.

While specific experimental spectra for tribromonitrosomethane are not detailed in the available literature, the application of these standard analytical methods is implicit for a full structural characterization.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

In the mass spectrum of tribromonitrosomethane, the molecular ion peak, [CBr3NO]⁺, would confirm the molecular weight. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br), this peak and all bromine-containing fragment peaks would exhibit a characteristic isotopic pattern. The ionization process imparts energy to the molecular ion, causing it to fragment in predictable ways, typically at the weakest bonds.

Expected fragmentation pathways for CBr3NO include:

Cleavage of the C-N bond: This is often a facile fragmentation pathway in nitroso compounds, leading to the formation of the tribromomethyl cation [CBr3]⁺ and a neutral nitric oxide radical (•NO), or the nitrosonium ion [NO]⁺ and a tribromomethyl radical (•CBr3).

Loss of Bromine Atoms: Sequential loss of bromine atoms from the molecular ion or from the [CBr3]⁺ fragment can occur, leading to ions such as [CBr2NO]⁺ and [CBr2]⁺.

The relative abundance of these fragment ions provides valuable information for confirming the molecular structure.

Reactivity and Reaction Mechanisms of Tribromonitrosomethane

Decomposition Pathways and Product Identification

Information regarding the specific decomposition pathways of tribromonitrosomethane is not extensively detailed in readily available literature. However, some fundamental aspects of its thermal stability and breakdown products have been noted.

Tribromonitrosomethane is reported to be a dark blue liquid that undergoes decomposition at temperatures above 50°C. archive.orgscribd.com One documented decomposition reaction occurs upon warming in the presence of water, yielding tetrabromomethane (CBr₄) and cyanogen (B1215507) bromide (BrCN) archive.org. This suggests a complex rearrangement and fragmentation of the parent molecule.

Table 1: Reported Thermal Decomposition Products of Tribromonitrosomethane

| Reactant | Conditions | Products |

| Methane, tribromonitroso- | Warming with water | Tetrabromomethane, Cyanogen bromide |

This table summarizes the known decomposition products of tribromonitrosomethane under specific conditions.

A detailed mechanistic analysis of the fragmentation of tribromonitrosomethane is not available in the reviewed literature. However, based on the structure of the molecule, which contains a weak C-N bond, it is plausible that initial fragmentation involves the homolytic or heterolytic cleavage of this bond. This would generate a tribromomethyl radical (•CBr₃) and a nitrosyl radical (•NO) or their corresponding ions. The subsequent reactions of these highly reactive species would then lead to the observed products. The formation of tetrabromomethane suggests a source of bromine, possibly from the reaction of intermediates with the parent compound or other fragments. The presence of cyanogen bromide indicates a rearrangement involving the carbon and nitrogen atoms.

Intermolecular Interactions and Dimerization Phenomena

Specific studies on the intermolecular interactions and dimerization of tribromonitrosomethane are not present in the surveyed scientific literature. As a polar molecule, it would be expected to exhibit dipole-dipole interactions. The potential for dimerization, a common characteristic of nitroso compounds, exists, likely through the formation of a [2+2] cycloaddition product involving the N=O groups of two molecules to form a stable dimer. However, experimental confirmation of this phenomenon for tribromonitrosomethane is lacking.

Role in Nitrosation Reactions

While the role of tribromonitrosomethane as a nitrosating agent has not been explicitly documented, other trihalonitrosomethanes are known to participate in such reactions. By analogy, it is conceivable that tribromonitrosomethane could act as a source of the nitrosonium ion (NO⁺) or the nitrosyl radical (•NO), enabling the nitrosation of various organic substrates, such as amines and thiols. The high electronegativity of the three bromine atoms would likely influence the reactivity of the nitroso group.

Cycloaddition Reactions and Function as a Reactive Intermediate Precursor

There is no available information in the searched literature detailing the participation of tribromonitrosomethane in cycloaddition reactions. The nitroso group can act as a dienophile in Diels-Alder reactions, and it is plausible that tribromonitrosomethane could undergo such [4+2] cycloadditions with conjugated dienes.

Furthermore, its potential to serve as a precursor for reactive intermediates is suggested by its decomposition behavior. The generation of the tribromomethyl radical (•CBr₃) upon thermolysis or photolysis could initiate various radical reactions.

Role of Tribromonitrosomethane in Advanced Organic Synthesis

Precursor for Brominated Heterocyclic Compounds

There is currently no available scientific literature detailing the use of tribromonitrosomethane as a precursor for the synthesis of brominated heterocyclic compounds. The reactivity of the tribromomethyl and nitroso groups suggests potential for such applications, but experimental evidence is not present in the public domain.

Synthetic Utility in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, with wide-ranging applications in pharmaceuticals and materials science. While the nitroso group in tribromonitrosomethane could theoretically participate in reactions to form C-N bonds, there are no published studies that demonstrate or explore this synthetic utility.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways often relies on the unique reactivity of new or underexplored chemical entities. At present, tribromonitrosomethane has not been featured in the literature as a key component in the development of any new synthetic methodologies.

Advanced Analytical Methodologies in Tribromonitrosomethane Research

Chromatographic Separations (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating tribromonitrosomethane from starting materials, byproducts, and degradation products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages in the analysis of this compound.

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like tribromonitrosomethane. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For halonitromethanes, which are structurally related to tribromonitrosomethane, headspace GC-MS has proven to be a sensitive method for detection in various matrices. researchgate.net However, a significant challenge in the GC analysis of thermally labile compounds is the potential for degradation in the high-temperature injection port. For some brominated nitromethanes, this can lead to the formation of artifacts and inaccurate quantification. researchgate.net To mitigate this, techniques such as cold on-column injection can be employed to minimize thermal stress on the analyte.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for purity determination and reaction monitoring, especially for compounds that are thermally unstable or have low volatility. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For N-nitroso compounds, reversed-phase HPLC is a common technique, where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov The detection of tribromonitrosomethane can be achieved using a UV detector, as the nitroso group imparts UV-visible absorbing properties to the molecule. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a specialized detector like the Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group. nih.gov

Below is an illustrative table of typical chromatographic conditions that could be adapted for the analysis of tribromonitrosomethane, based on methods for related compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Injector Temperature | 150-200 °C (optimized to minimize degradation) | N/A |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Isocratic or Gradient Elution |

| Carrier Gas/Mobile Phase | Helium at 1 mL/min | Acetonitrile/Water mixture |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Typical Retention Time | Dependent on volatility and column interactions | Dependent on polarity and mobile phase composition |

Spectrometric Techniques for Comprehensive Characterization (UV/Vis, IR, Mass Spectrometry)

Spectrometric methods are crucial for the structural elucidation and characterization of tribromonitrosomethane.

UV/Visible Spectroscopy: The nitroso group (-N=O) is a chromophore that absorbs ultraviolet (UV) and visible light. vscht.cz Simple nitrosoalkanes typically exhibit a weak absorption in the visible region (around 550-700 nm) due to an n → π* electronic transition, which is responsible for their characteristic blue or green color. A much stronger absorption is usually observed in the UV region (around 220 nm) due to a π → π* transition. The exact absorption maxima (λmax) for tribromonitrosomethane would be influenced by the presence of the three bromine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The tribromonitrosomethane molecule is expected to show characteristic absorption bands for the N=O and C-Br bonds. The N=O stretching vibration in nitroso compounds typically appears in the range of 1500-1620 cm⁻¹. The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of tribromonitrosomethane would be characterized by a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, which would be highly distinctive due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.org This results in a characteristic pattern of peaks for any bromine-containing fragment. For a molecule with three bromine atoms, the molecular ion region would show a cluster of peaks with a specific intensity ratio (approximately 1:3:3:1). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental formula. Fragmentation patterns would likely involve the loss of the nitroso group (•NO) or a bromine atom (•Br). researchgate.net

The following table summarizes the expected spectrometric data for tribromonitrosomethane, extrapolated from data for analogous compounds.

| Spectroscopic Technique | Expected Data for Tribromonitrosomethane (CBr₃NO) |

| UV/Visible Spectroscopy | λmax ≈ 220-240 nm (π → π), λmax ≈ 580-620 nm (n → π) |

| Infrared (IR) Spectroscopy | ~1550-1600 cm⁻¹ (N=O stretch), ~550-600 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak cluster showing characteristic isotopic pattern for Br₃. Major fragments corresponding to [CBr₃]⁺ and [M-NO]⁺. |

Integration of Multi-Modal Analytical Platforms for Mechanistic Insights

To gain a deeper understanding of the reactivity and transformation pathways of tribromonitrosomethane, it is highly advantageous to integrate multiple analytical techniques. Hyphenated techniques, such as GC-MS and LC-MS, are prime examples of such multi-modal platforms. These methods provide both separation of complex mixtures and detailed structural information of the individual components in a single analysis.

For instance, by monitoring a reaction mixture over time using GC-MS, it is possible to identify and quantify the consumption of reactants, the formation of tribromonitrosomethane, and the appearance of any intermediates or byproducts. This provides crucial data for reaction optimization and for understanding the reaction mechanism. Similarly, LC-MS can be used to analyze less volatile components of the reaction mixture that are not amenable to GC analysis.

Furthermore, the combination of spectroscopic techniques can provide a more complete picture of the molecule's structure and electronic properties. For example, computational chemistry can be used to predict theoretical IR and UV/Vis spectra, which can then be compared with experimental data to confirm the structure of the synthesized compound. This integrated approach, combining separation science, mass spectrometry, and spectroscopy, is essential for the rigorous study of novel and reactive compounds like tribromonitrosomethane.

Chemical Transformations and Stability of Tribromonitrosomethane

Thermally Induced Chemical Transformations

No information is available in the public domain regarding the thermally induced chemical transformations of tribromonitrosomethane.

Transformation Pathways under Controlled Conditions

No information is available in the public domain regarding the transformation pathways of tribromonitrosomethane under controlled conditions.

Influence of pH on Reaction Kinetics and Byproduct Formation

No information is available in the public domain regarding the influence of pH on the reaction kinetics and byproduct formation of tribromonitrosomethane.

Q & A

Basic: What are the recommended synthetic pathways for methane, tribromonitroso-?

Methodological Answer:

- Step 1: Start with brominated methane derivatives (e.g., tribromomethane) and introduce nitroso groups via nitrosylation. Use reaction databases (e.g., CAS registry numbers or systematic IUPAC names) to identify analogous reactions .

- Step 2: Optimize conditions (e.g., temperature, solvent polarity) based on nitroso compound stability. For example, nitroso intermediates often require low temperatures (<0°C) to prevent dimerization .

- Step 3: Validate purity using chromatography (HPLC or GC-MS) and compare spectral data (¹H/¹³C NMR, IR) with computational predictions (e.g., density functional theory) .

Advanced: How to resolve contradictions in spectral data for nitroso group confirmation in CBr₃NO?

Methodological Answer:

- Challenge: Nitroso groups exhibit variable NMR shifts due to tautomerism or solvent effects. Contradictions may arise between experimental and theoretical spectra.

- Resolution:

- Approach 1: Use low-temperature NMR (-40°C to -80°C) to stabilize the monomeric form and reduce dynamic effects .

- Approach 2: Cross-validate with X-ray crystallography if crystalline samples are obtainable. Compare bond lengths (N=O: ~1.2 Å) and angles with literature analogs .

- Approach 3: Recompute theoretical spectra using advanced solvation models (e.g., COSMO-RS) to account for solvent interactions .

Basic: What safety protocols are critical for handling methane, tribromonitroso-?

Methodological Answer:

- Protocol 1: Use PPE (nitrile gloves, safety goggles, and flame-resistant lab coats) due to potential skin/eye irritation and halogenated compound flammability .

- Protocol 2: Conduct reactions in fume hoods with scrubbers to capture bromine or NOₓ byproducts.

- Protocol 3: Store waste in sealed containers labeled for halogenated organics and coordinate disposal with certified hazardous waste facilities .

Advanced: How to design experiments to probe the reactivity of CBr₃NO in radical-mediated reactions?

Methodological Answer:

- Step 1: Use electron paramagnetic resonance (EPR) to detect radical intermediates. For example, nitroso compounds can act as spin traps for bromine radicals .

- Step 2: Viate kinetic studies under inert atmospheres (argon/glovebox) to isolate reaction pathways. Monitor bromide release via ion chromatography .

- Step 3: Compare reactivity with trifluoromethyl or iodinated analogs to assess halogen electronegativity effects on reaction rates .

Basic: How to characterize thermal stability and decomposition products of CBr₃NO?

Methodological Answer:

- Step 1: Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5°C/min) to identify decomposition thresholds.

- Step 2: Use hyphenated techniques (TGA-FTIR or TGA-MS) to detect gaseous byproducts (e.g., Br₂, NO, CO) .

- Step 3: Compare decomposition pathways with computational models (e.g., ReaxFF molecular dynamics) to predict bond cleavage sequences .

Advanced: How to address discrepancies in reported CAS registry data for halogenated nitroso compounds?

Methodological Answer:

- Root Cause: Discrepancies may arise from isomerism, deprecated nomenclature, or data entry errors in legacy databases.

- Resolution Workflow:

Basic: What spectroscopic techniques are optimal for structural elucidation of CBr₃NO?

Methodological Answer:

- Technique 1: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Expect deshielded peaks for nitroso (N=O) and bromine-substituted carbons.

- Technique 2: IR spectroscopy to identify N=O stretches (~1500–1600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

- Technique 3: Mass spectrometry (HRMS) for molecular ion validation (CBr₃NO: ~297.7 g/mol) and isotopic pattern matching for bromine .

Advanced: How to model the environmental persistence of CBr₃NO using computational chemistry?

Methodological Answer:

- Step 1: Calculate partition coefficients (log P) and biodegradation pathways using software like EPI Suite or Gaussian.

- Step 2: Simulate hydrolysis kinetics under varying pH conditions to predict half-lives in aquatic systems .

- Step 3: Cross-validate with experimental microcosm studies tracking bromide/nitrate ion release over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.